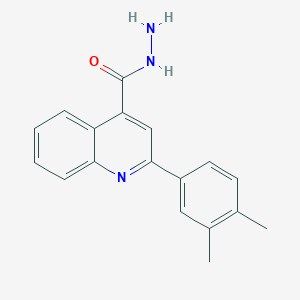![molecular formula C24H25N3O3S2 B2475050 4-(diethylsulfamoyl)-N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide CAS No. 850911-44-3](/img/structure/B2475050.png)
4-(diethylsulfamoyl)-N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(diethylsulfamoyl)-N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide” is a complex organic molecule. It contains a benzothiazole moiety, which is a heterocyclic compound, and a sulfamoyl group, which is commonly found in some types of drugs .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a benzothiazole ring, which is a type of aromatic heterocycle. The “diethylsulfamoyl” part suggests the presence of a sulfonamide group with two ethyl substituents .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the benzothiazole ring and the sulfamoyl group. Benzothiazoles are known to participate in various chemical reactions, particularly those involving electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzothiazole ring could contribute to its aromaticity and stability, while the sulfamoyl group could influence its solubility and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Screening : Benzothiazole derivatives, including structures related to the queried compound, have been synthesized for biological and pharmacological screening. These compounds exhibit a range of activities such as antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).
Anticancer Potential : Derivatives of related compounds have shown potential as anticancer agents. For example, certain benzamide derivatives demonstrated proapoptotic activity on melanoma cell lines and inhibited human carbonic anhydrase isoforms, important for their potential therapeutic applications in cancer (Yılmaz et al., 2015).
Cardiac Electrophysiological Activity : Some N-substituted imidazolylbenzamides or benzene-sulfonamides, related to the queried compound, showed potency in cardiac electrophysiological activity, comparable to known selective class III agents. This highlights their potential in developing treatments for cardiac arrhythmias (Morgan et al., 1990).
Inhibition of Carbonic Anhydrases : Aromatic sulfonamides, including derivatives similar to the queried compound, have been investigated as inhibitors of carbonic anhydrase isoenzymes. This is relevant in the development of treatments for conditions like glaucoma, epilepsy, and diuretic illnesses (Supuran, Maresca, Gregáň, & Remko, 2013).
Antimicrobial Activities : Sulphonamide derivatives with a benzothiazole nucleus have been synthesized and shown significant activity against bacterial strains like E. coli and mycobacterium tuberculosis, indicating their potential in antimicrobial therapies (Bhusari, Amnerkar, Khedekar, Kale, & Bhole, 2008).
Chemosensors for Cyanide Anions : Certain benzothiazole derivatives, related to the compound , have been used as chemosensors for cyanide anions, important in environmental monitoring and public safety (Wang et al., 2015).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(diethylsulfamoyl)-N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S2/c1-4-26(5-2)32(29,30)19-14-11-18(12-15-19)23(28)25-24-27(6-3)21-16-13-17-9-7-8-10-20(17)22(21)31-24/h7-16H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDVLPTWORABRND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(CC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6,6-Difluorospiro[2.5]octan-1-yl)methanamine](/img/structure/B2474972.png)




![1-[2-[(2-Methoxyphenyl)methyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2474979.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-ethoxyacetamide](/img/structure/B2474980.png)
![N-(1,3-benzodioxol-5-yl)-2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2474981.png)
![3,6-diamino-5-cyano-4-(4-isopropylphenyl)-N-(thiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2474982.png)
![1-Oxaspiro[5.5]undecane-4-carboxylic acid](/img/structure/B2474983.png)

![5-[(4-Benzylpiperidin-1-yl)methyl]-2-chloropyridine](/img/structure/B2474986.png)
![2-{2-[(5-acetyl-4-methyl-2-pyrimidinyl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2474987.png)
